molecular formula C16H19NO2 B1660329 pentan-3-yl N-naphthalen-1-ylcarbamate CAS No. 7471-25-2

pentan-3-yl N-naphthalen-1-ylcarbamate

Cat. No.: B1660329
CAS No.: 7471-25-2
M. Wt: 257.33 g/mol
InChI Key: HVEKZYPMEUYRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentan-3-yl N-naphthalen-1-ylcarbamate is a carbamate ester featuring a branched pentan-3-yl (3-methylbutyl) group linked to a carbamate moiety, which is substituted with a naphthalen-1-yl (1-naphthyl) aromatic system. Carbamates are widely studied for their stability and bioactivity, often serving as prodrugs or enzyme inhibitors in pharmaceuticals and agrochemicals. The branched alkyl chain may enhance lipid solubility, while the bulky naphthyl group contributes to π-π stacking interactions, influencing molecular packing and solubility profiles .

Properties

CAS No.

7471-25-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

pentan-3-yl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C16H19NO2/c1-3-13(4-2)19-16(18)17-15-11-7-9-12-8-5-6-10-14(12)15/h5-11,13H,3-4H2,1-2H3,(H,17,18)

InChI Key

HVEKZYPMEUYRAW-UHFFFAOYSA-N

SMILES

CCC(CC)OC(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCC(CC)OC(=O)NC1=CC=CC2=CC=CC=C21

Other CAS No.

7471-25-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Pentan-3-yl N-Naphthalen-1-ylcarbamate and Analogs
Compound Name Molecular Weight (g/mol) Calculated logP Aqueous Solubility (mg/mL) Melting Point (°C)
This compound ~273.3 ~4.2 <0.1 (predicted) Not reported
Methyl N-naphthalen-1-ylcarbamate ~201.2 ~3.1 ~0.5 (predicted) 80–85 (estimated)
Pentan-3-yl N-phenylcarbamate ~207.3 ~2.8 ~1.2 (predicted) 45–50 (estimated)
[1-(3-Ethylpentynyl)azetidinium] N-naphthalen-1-ylcarbamate chloride ~405.9 ~3.9 <0.05 (predicted) Not reported

Key Observations:

  • Alkyl Chain Branching : The pentan-3-yl group increases hydrophobicity (logP ~4.2) compared to methyl (logP ~3.1) or linear alkyl chains. Branching may also reduce melting points relative to straight-chain analogs due to disrupted crystallinity .
  • Aromatic Substituents : Replacing naphthyl with phenyl (as in pentan-3-yl N-phenylcarbamate) lowers logP (~2.8) and improves solubility (~1.2 mg/mL), highlighting the naphthyl group’s role in reducing aqueous compatibility .
  • Hybrid Structures : The azetidinium-containing analog () shows even higher molecular weight and lower solubility, likely due to the charged quaternary ammonium group and steric bulk .

Solubility and Permeability Trends

Using Lipinski’s Rule of Five as a framework :

  • Its molecular weight (~273) and naphthyl group hydrogen-bond acceptors (2) align with drug-like criteria but solubility (<0.1 mg/mL) may limit bioavailability.
  • Methyl N-naphthalen-1-ylcarbamate , with lower logP (~3.1) and higher solubility (~0.5 mg/mL), may exhibit better permeability but reduced metabolic stability due to the smaller ester group.

Structural Insights from Crystallography

While direct crystallographic data for this compound is unavailable, SHELX software has been instrumental in analyzing carbamates. For example:

  • Naphthyl-carbamates often adopt planar conformations to maximize aromatic stacking, whereas phenyl analogs show greater rotational freedom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.